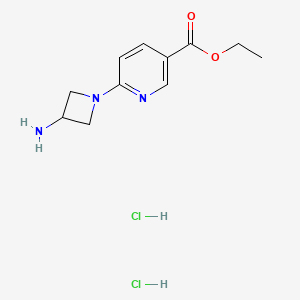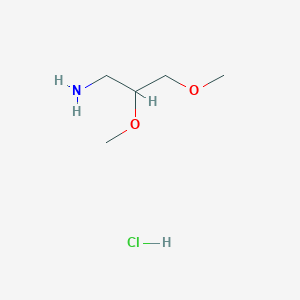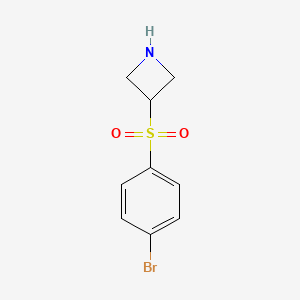
3-Bromo-2-isocyanatobenzonitrile
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 3-Bromo-2-isocyanatobenzonitrile is C8H3BrN2O . Its average mass is 223.026 Da and its monoisotopic mass is 221.942871 Da .Chemical Reactions Analysis
This compound is a highly reactive compound that can easily undergo a nucleophilic substitution reaction. It is often used as a building block in the synthesis of various organic molecules due to its high reactivity and versatility.Physical And Chemical Properties Analysis
This compound is a white to light yellow crystalline powder. Its molecular weight is 253.1 g/mol. The molecular formula is C8H3BrN2O .Aplicaciones Científicas De Investigación
Health Effects of Brominated Compounds
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) explores the health effects of brominated compounds, suggesting similar toxicity profiles to their chlorinated homologs. This work highlights the need for further research to assess the potential risk of these chemicals, especially given the limited exposure data (Birnbaum, Staskal, & Diliberto, 2003).
Environmental Impact and Chemistry
Studies on bromoform, the largest single source of atmospheric organic bromine, review its contribution to atmospheric chemistry and its oceanic sources and sinks. This research is critical for estimating the global source strength of bromoform and understanding its environmental impact (Quack & Wallace, 2003).
Toxicity of Brominated Solvents
The toxicity of 2‐Bromopropane, used as an intermediate for medicines and pesticides, has been reviewed, particularly focusing on its reproductive and hematopoietic toxicity. This highlights the need for careful handling and risk assessment of brominated solvents in industrial and research applications (Takeuchi, Ichihara, & Kamijima, 1997).
Novel Brominated Flame Retardants
A review of novel brominated flame retardants (NBFRs) in various environments addresses their occurrence, risks, and the need for further research. The study emphasizes the importance of updated analytical methods and research on emission sources and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Mechanistic Studies and Synthesis
Research into mechanisms, such as the transition metal‐catalyzed alkene hydrocyanation, provides insights into the synthesis and application of brominated compounds in organic synthesis. These studies contribute to understanding the influence of ligand properties on catalyst performance (Bini, Müller, & Vogt, 2010).
Mecanismo De Acción
Target of Action
It is known that brominated compounds often target carbon atoms in organic molecules, facilitating various chemical reactions .
Mode of Action
3-Bromo-2-isocyanatobenzonitrile likely interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the bromine atom in the compound acts as an electrophile, or electron-seeking entity, and forms a bond with a carbon atom in the target molecule .
Biochemical Pathways
Brominated compounds like this compound are often used in organic synthesis, suggesting they may play a role in modifying biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its density (15±01 g/cm^3), boiling point (3123±320 °C at 760 mmHg), and vapor pressure (00±07 mmHg at 25°C), may influence its bioavailability .
Result of Action
As a brominated compound, it likely facilitates various chemical reactions, leading to changes in the structure and function of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature and pressure can affect the compound’s physical state and reactivity . Additionally, the presence of other chemicals in the environment can influence the compound’s reactivity and the outcomes of its interactions with target molecules .
Propiedades
IUPAC Name |
3-bromo-2-isocyanatobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2O/c9-7-3-1-2-6(4-10)8(7)11-5-12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISXKLLJMFMXIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N=C=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




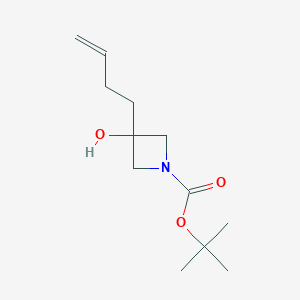
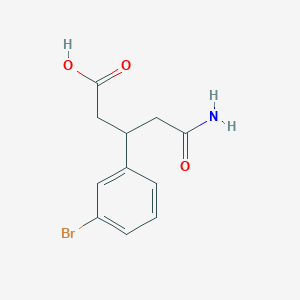
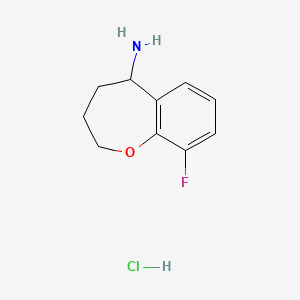


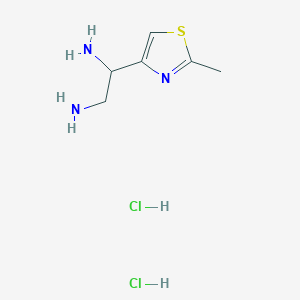


![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride](/img/structure/B1377536.png)
